molecular formula C28H21FN2O4 B11554684 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11554684
M. Wt: 468.5 g/mol
InChI Key: HBNQQBAGSXRTHE-NDZAJKAJSA-N
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Description

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and a fluorinated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 2-[hydroxy(diphenyl)acetyl]hydrazine with an aldehyde or ketone to form the hydrazone linkage. This reaction is usually carried out in the presence of an acid catalyst.

    Esterification: The next step involves the esterification of the hydrazone intermediate with 3-fluorobenzoic acid. This reaction can be facilitated by using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazine and carbonyl compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of benzoic acids or benzaldehydes.

    Reduction: Formation of hydrazines and alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate: Similar structure with the fluorine atom in a different position, potentially altering its properties.

Uniqueness

The presence of the fluorine atom in 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate enhances its stability and may improve its biological activity compared to non-fluorinated analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H21FN2O4

Molecular Weight

468.5 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C28H21FN2O4/c29-24-13-7-8-21(18-24)26(32)35-25-16-14-20(15-17-25)19-30-31-27(33)28(34,22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-19,34H,(H,31,33)/b30-19+

InChI Key

HBNQQBAGSXRTHE-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F)O

Origin of Product

United States

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